molecular formula C11H17N3 B13064466 N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine

N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13064466
M. Wt: 191.27 g/mol
InChI Key: DDUCCLXOYUHCCR-UHFFFAOYSA-N
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Description

N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine (CAS: 1247517-77-6) is a bicyclic amine derivative with a pyrazole core. Its molecular formula is C₁₁H₁₇N₃, and it has a molecular weight of 191.27 g/mol . The bicyclo[2.2.1]heptane (norbornane) moiety confers rigidity and stereochemical complexity, while the 1-methylpyrazole group contributes to electronic and steric properties.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H17N3/c1-14-7-10(6-12-14)13-11-5-8-2-3-9(11)4-8/h6-9,11,13H,2-5H2,1H3

InChI Key

DDUCCLXOYUHCCR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2CC3CCC2C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a pyrazole derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the bicyclo[2.2.1]heptane derivative is reacted with a pyrazole derivative in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The target compound is compared to five analogs (Table 1), focusing on substituents, molecular weight, and key structural features.

Table 1: Structural Comparison of Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine Bicyclo[2.2.1]heptane, 1-methylpyrazole C₁₁H₁₇N₃ 191.27 Rigid bicyclic core, 4-amine
1-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethyl-1H-pyrazole (1k) Bicyclo[2.2.1]heptane, 3,5-dimethylpyrazole C₁₂H₁₈N₂ 190.29 No amine group, methylated pyrazole
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl, pyridine, 3-methylpyrazole C₁₂H₁₅N₅ 241.28 Pyridine ring, cyclopropylamine
N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine (7) Thiazole, pyrazole-methylene bridge C₇H₈N₄S 180.23 Thiazole core, methylene linker
1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine Bicyclo[2.2.1]heptane, 3-methylpyrazole C₁₁H₁₇N₃ 191.27 5-amine vs. 4-amine positioning
1-(Heptan-2-yl)-1H-pyrazol-4-amine Heptan-2-yl chain, pyrazole C₁₀H₁₉N₃ 181.28 Linear alkyl chain

Key Observations :

  • The bicyclo[2.2.1]heptane group in the target compound and analogs (e.g., 1k ) introduces steric hindrance and rigidity, contrasting with flexible chains (e.g., heptan-2-yl ) or planar heterocycles (e.g., pyridine ).
  • Positional isomerism (4-amine vs. 5-amine in bicyclo analogs) may influence hydrogen-bonding capacity and receptor interactions .

Key Observations :

  • The low yield (17.9%) in may stem from steric challenges in cyclopropane coupling or side reactions.
  • Higher yields (e.g., 53% in ) suggest efficient coupling between thiazole and pyrazole units.

Physicochemical and Spectroscopic Properties

Molecular Weight and Lipophilicity :

  • The bicyclo analogs (191.27 g/mol) are heavier than linear-chain derivatives (181.28 g/mol ) but lighter than pyridine-containing compounds (241.28 g/mol ).

Spectroscopic Data :

  • 1H NMR : Bicyclo protons in the target compound resonate as complex multiplets (δ 1.96–2.20 ppm in related structures ), while pyridine protons in appear downfield (δ 8.87 ppm).
  • LCMS : The target compound’s molecular ion (m/z 352.9 in a related structure ) differs from pyridine analogs (m/z 215 [M+H]⁺ ).

Biological Activity

N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. The bicyclic structure of the compound, along with the pyrazole moiety, suggests a range of possible interactions with biological targets, particularly in the context of drug development.

  • Molecular Formula : C_{10}H_{14}N_4
  • Molecular Weight : 218.24 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties, particularly through their ability to inhibit key oncogenic pathways. For instance, compounds similar to this compound have shown inhibitory activity against BRAF(V600E) and EGFR, which are crucial in various cancers .

Anti-inflammatory Effects

Pyrazole compounds have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis and subsequent inflammation reduction. This property makes them candidates for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. The structural features of these compounds contribute to their ability to disrupt bacterial cell wall synthesis and function, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural Feature Impact on Activity
Bicyclic structureEnhances binding affinity to targets
Pyrazole ringIncreases biological activity
Alkyl substitutionModulates lipophilicity and solubility

Case Studies

  • Anticancer Activity : A derivative of pyrazole was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Inflammatory Models : In vivo studies using animal models of inflammation demonstrated a significant reduction in inflammatory markers upon treatment with pyrazole derivatives, including this compound.
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that certain modifications to the pyrazole structure enhanced antibacterial efficacy, highlighting the importance of functional group positioning.

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